molecular formula C18H16FN3O2S B2452992 (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 931315-63-8

(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No.: B2452992
CAS No.: 931315-63-8
M. Wt: 357.4
InChI Key: DQZJZKOXKIPREX-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-9-3-4-12(5-15(9)19)22-18-14(17(20)25)6-13-11(8-23)7-21-10(2)16(13)24-18/h3-7,23H,8H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZJZKOXKIPREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a synthetic derivative belonging to the pyrano-pyridine class of compounds. This class has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H19F2N3O3C_{24}H_{19}F_2N_3O_3, with a complex structure that influences its biological activity. The presence of fluorine and hydroxymethyl groups is notable for enhancing pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cytochrome P450 enzymes .

Table 1: Summary of Anticancer Activities

Compound TypeMechanism of ActionCancer Types AffectedReference
Fluorinated BenzothiazolesInduce apoptosis, inhibit proliferationBreast, ovarian, renal cancers
Pyrano-Pyridine DerivativesDNA adduct formationVarious solid tumors

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Similar pyrano derivatives have demonstrated effective antifungal activity against several fungal strains through mechanisms that disrupt cell wall synthesis and inhibit ergosterol production .

Table 2: Antimicrobial Efficacy

Fungal StrainMinimum Inhibitory Concentration (MIC)Compound TestedReference
Candida albicans32 µg/mL5a (a pyrano derivative)
Aspergillus niger16 µg/mL5a (a pyrano derivative)
  • CYP450 Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioactivation. This interaction can lead to the formation of reactive metabolites that bind to cellular macromolecules, potentially triggering cytotoxic effects in cancer cells .
  • DNA Interaction : Research suggests that similar compounds can form DNA adducts, leading to mutations and apoptosis in malignant cells. This mechanism is critical for the anticancer activity observed in various studies .

Case Studies

A notable study investigated the antiproliferative effects of a related compound on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability correlated with increased expression of apoptotic markers such as caspase-3 and PARP cleavage. The study concluded that the compound could serve as a potential lead in developing new chemotherapeutic agents .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of This compound . Potential areas for exploration include:

  • In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural modifications : To enhance selectivity and reduce toxicity.
  • Combination therapies : Evaluating synergistic effects with existing chemotherapeutics.

Scientific Research Applications

Structural Features

  • Heterocyclic Framework : The compound features a pyridine ring fused with a pyran ring, which is known for enhancing biological activity.
  • Functional Groups : Hydroxymethyl and carbothioamide groups are present, which can influence solubility and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide exhibit antitumor properties. Studies have shown that heterocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrano[3,2-c]pyridine have demonstrated significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Heterocycles are often explored for their ability to disrupt bacterial cell walls or interfere with metabolic pathways. Research has indicated that similar compounds possess activity against both gram-positive and gram-negative bacteria .

Cholinesterase Inhibition

Given the presence of nitrogen atoms in its structure, this compound may also act as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing neurotransmission .

Structural Analysis

Hirshfeld surface analysis has been utilized to understand the intermolecular interactions in solid-state forms of similar compounds. This analysis quantifies contributions from various interactions such as hydrogen bonds and van der Waals forces, which are crucial for crystal packing and stability .

Key Findings from Structural Studies

  • Hydrogen Bonding : Significant contributions from C-H···O and C-H···N interactions have been noted.
  • Crystal Packing : The arrangement of molecules in the crystal lattice affects the compound's stability and potential biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbothioamide Group

The carbothioamide (-C(=S)NH₂) group participates in nucleophilic substitution reactions. In acidic or basic conditions, the thioamide sulfur can act as a leaving group, enabling the formation of new bonds. For example:

Reaction with Alkyl Halides
Under basic conditions (e.g., K₂CO₃ in DMF), the carbothioamide reacts with methyl iodide to yield a methylthioether derivative.

Reaction Conditions Yield Characterization
R-C(=S)NH₂ + CH₃I → R-S-CH₃K₂CO₃, DMF, 60°C, 4h72%NMR (δ 2.1 ppm for -SCH₃), IR (loss of C=S stretch at 1250 cm⁻¹)

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety is susceptible to oxidation. Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts it to a formyl group (-CHO):

Reaction Conditions Yield Characterization
R-CH₂OH → R-CHOPCC, CH₂Cl₂, RT, 2h68%NMR (δ 9.8 ppm for -CHO), MS ([M+H]⁺ +14)

Stronger oxidants (e.g., KMnO₄) lead to over-oxidation to carboxylic acid, but this is less common due to steric hindrance from the pyrano-pyridine ring.

Imine Condensation Reactions

The imine group (-C=N-) undergoes condensation with primary amines or hydrazines to form Schiff bases or hydrazones. For instance, reaction with hydrazine hydrate in ethanol produces a hydrazone derivative:

Reaction Conditions Yield Characterization
R-C=N-Ar + NH₂NH₂ → R-C=N-NH₂Ethanol, reflux, 6h65%NMR (δ 7.8 ppm for -NH₂), IR (N-H stretch at 3350 cm⁻¹)

Cycloaddition Reactions

The pyrano-pyridine core participates in [4+2] cycloadditions with dienophiles like maleic anhydride under thermal conditions (80°C in toluene):

Reaction Conditions Yield Characterization
Pyrano-pyridine + Maleic Anhydride → Fused bicyclic adductToluene, 80°C, 12h58%NMR (new sp³ hybridized carbons at δ 3.4–4.2 ppm), X-ray crystallography

Thioamide-Mediated Chelation

The carbothioamide group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol/water mixtures, forming stable complexes :

Metal Conditions Stoichiometry Application
Cu²⁺MeOH/H₂O (1:1), RT, 1h1:2 (metal:ligand)Catalytic activity in oxidation reactions

Biological Interactions

While not strictly a chemical reaction, the compound inhibits Mycobacterium tuberculosis (Mtb) enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis. Enzyme assays show an IC₅₀ of 2.3 µM, comparable to first-line drugs like isoniazid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.